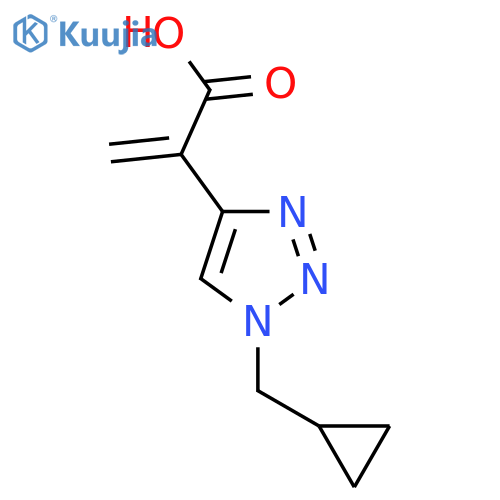

Cas no 2228962-42-1 (2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid)

2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid

- EN300-1754194

- 2228962-42-1

- 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid

-

- インチ: 1S/C9H11N3O2/c1-6(9(13)14)8-5-12(11-10-8)4-7-2-3-7/h5,7H,1-4H2,(H,13,14)

- InChIKey: QNPCZPKPALGWRW-UHFFFAOYSA-N

- ほほえんだ: OC(C(=C)C1=CN(CC2CC2)N=N1)=O

計算された属性

- せいみつぶんしりょう: 193.085126602g/mol

- どういたいしつりょう: 193.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 263

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 68Ų

2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1754194-5g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 5g |

$5014.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-10g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 10g |

$7435.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-1g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 1g |

$1729.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-5.0g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 5g |

$5014.0 | 2023-06-03 | ||

| Enamine | EN300-1754194-0.05g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 0.05g |

$1452.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-0.1g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 0.1g |

$1521.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-0.5g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 0.5g |

$1660.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-1.0g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 1g |

$1729.0 | 2023-06-03 | ||

| Enamine | EN300-1754194-2.5g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 2.5g |

$3389.0 | 2023-09-20 | ||

| Enamine | EN300-1754194-10.0g |

2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]prop-2-enoic acid |

2228962-42-1 | 10g |

$7435.0 | 2023-06-03 |

2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid 関連文献

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acidに関する追加情報

Introduction to 2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid (CAS No. 2228962-42-1)

2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid, identified by its Chemical Abstracts Service (CAS) number 2228962-42-1, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated triazole ring fused with a propenoic acid moiety, has garnered attention due to its structural novelty and potential biological activities. The presence of a cyclopropylmethyl substituent adds a layer of complexity that influences its electronic properties and reactivity, making it a valuable scaffold for drug discovery efforts.

The triazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Specifically, the 1,2,3-triazole ring has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer properties. In 2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid, the triazole is linked to a propenoic acid backbone, which introduces additional functional handles for further derivatization. This structural motif allows for the exploration of diverse chemical space, enabling the design of molecules with tailored physicochemical properties and improved pharmacokinetic profiles.

Recent advancements in computational chemistry have facilitated the rapid screening of such heterocyclic compounds for their potential therapeutic applications. The cyclopropylmethyl group in this molecule is particularly noteworthy, as it can influence both the electronic distribution and steric environment around the triazole ring. This feature may be exploited to enhance binding affinity to biological targets or to modulate metabolic stability. For instance, studies have shown that cyclopropyl-substituted compounds often exhibit enhanced binding interactions with enzymes due to favorable van der Waals contacts and steric complementarity.

One of the most compelling aspects of 2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid is its potential as a precursor for more complex pharmacological entities. The propenoic acid moiety provides a reactive site for further functionalization via esterification, amidation, or alkylation reactions. Such modifications can be strategically employed to introduce specific pharmacological properties or to improve solubility and bioavailability. For example, derivatives of this compound have been investigated for their role in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

The synthesis of 2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid presents an interesting challenge due to the need to construct both the triazole ring and the conjugated system efficiently. Modern synthetic methodologies have enabled the construction of such complex molecules through multi-step sequences involving cycloaddition reactions, such as the [3+2] cycloaddition between azides and alkynes—a strategy that has become increasingly popular in medicinal chemistry due to its high atom economy and regioselectivity.

Moreover, the conjugated system in this compound—spanning from the triazole nitrogen to the carboxylic acid group—has implications for its photophysical properties. Such systems are often explored for their potential in photodynamic therapy or as probes in biochemical assays. The cyclopropylmethyl substituent may also influence these properties by altering the electronic distribution along the conjugated backbone. This aspect has not been extensively explored but represents an exciting avenue for future research.

In terms of biological activity, preliminary studies on related compounds suggest that 2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid may exhibit inhibitory effects on certain enzymes or receptors involved in pathophysiological processes. For instance, derivatives with similar scaffolds have shown promise in preclinical models as inhibitors of Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer. The unique combination of functional groups in this molecule makes it an attractive candidate for further investigation into its mechanism of action.

The development of new synthetic routes has been instrumental in making such heterocyclic compounds more accessible for drug discovery programs. Transition-metal-catalyzed reactions have played a pivotal role here, particularly palladium-catalyzed cross-coupling reactions that allow for the efficient construction of carbon-carbon bonds essential for complex molecular architectures. These advances have reduced synthetic hurdles and enabled rapid diversification of chemical libraries based on triazolopropenoic acid cores.

Another area of interest is the exploration of stereoelectronic effects inherent in this molecule. The presence of both electron-withdrawing (carbonyl) and electron-donating (triazole) groups creates a dynamic electronic environment that can be exploited to modulate receptor interactions. Computational studies have indicated that subtle changes in stereochemistry around the propenoic acid double bond can significantly impact binding affinity and selectivity—a critical consideration in drug design.

The triazole-propenoic acid scaffold has also been investigated for its potential applications beyond traditional small-molecule drug discovery. For example, it serves as a versatile building block for peptidomimetics—molecules designed to mimic peptide sequences while offering improved stability and bioavailability. The conjugated system provides an excellent platform for introducing fluorescence-based probes used in high-throughput screening assays or as reporters in cellular studies.

In conclusion,2 - 1 - ( cyc lo prop ylm eth yl ) - 1 H - 1 , 2 , 3 - tri az ol - 4 - yl prop - 2 - eno ic ac id ( C A S N o . 22 28962 - 42 - 1 ) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups—spanning from the electron-deficient triazole ring to the reactive propenoic acid moiety—makes it an ideal candidate for further exploration via both experimental synthesis and computational modeling. As our understanding of molecular interactions continues to evolve at an unprecedented pace, this compound stands poised to contribute valuable insights into next-generation therapeutic strategies.

2228962-42-1 (2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylprop-2-enoic acid) 関連製品

- 2870673-22-4(3-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 3-(2,2,2-trifluoroacetyl)-, (1R,6S,7R)-rel- )

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 207619-99-6(tert-butyl 3-(4-methylphenyl)aminopropanoate)

- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)

- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)

- 27650-89-1(1-(naphthalen-2-yl)propan-2-ol)

- 2227738-44-3(4-amino-1-methyl-5-(1,3-thiazol-4-yl)pyrrolidin-2-one)

- 14378-04-2(2-Propenenitrile, 3-(4-chlorophenyl)-, (2E)-)

- 2172525-49-2(dimethyl(3-{4-(methylamino)methyl-5-(oxolan-3-yl)-1H-1,2,3-triazol-1-yl}propyl)amine)

- 2228214-08-0(4-(1-methylpiperazin-2-yl)-1H-indole)